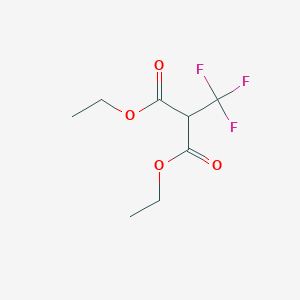
3-(1H-1,2,3-triazol-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,3-triazol-1-yl)benzonitrile is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a benzonitrile group, which consists of a benzene ring and a nitrile group . This compound is related to other compounds that have shown a variety of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of 3-(1H-1,2,3-triazol-1-yl)benzonitrile and related compounds often involves the use of copper-catalyzed click reactions of azides with alkynes . In one study, a series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives were designed and synthesized as new Bcr-Abl inhibitors using strategies of bioisosteric replacement, scaffold hopping, and conformational constraint .Molecular Structure Analysis
The molecular structure of 3-(1H-1,2,3-triazol-1-yl)benzonitrile includes a triazole ring attached to a benzonitrile group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The benzonitrile group consists of a benzene ring and a nitrile group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(1H-1,2,3-triazol-1-yl)benzonitrile often involve copper-catalyzed click reactions of azides with alkynes . These reactions can be used to form the triazole ring .将来の方向性
Future research on 3-(1H-1,2,3-triazol-1-yl)benzonitrile and related compounds could focus on further elucidating their mechanisms of action and exploring their potential uses in medicine . For example, these compounds could be investigated for their potential to inhibit enzymes that are targets for the treatment of neurodegenerative diseases .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-1,2,3-triazol-1-yl)benzonitrile involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring. The benzonitrile group is then added through a nucleophilic substitution reaction.", "Starting Materials": [ "Sodium azide (NaN3)", "4-ethynylbenzonitrile", "Copper (I) sulfate (CuSO4)", "Sodium ascorbate (NaC6H8O6)", "Dimethylformamide (DMF)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 4-ethynylbenzonitrile in DMF and add sodium azide. Stir the mixture at room temperature for 30 minutes to form the azide intermediate.", "Step 2: Add CuSO4 and NaC6H8O6 to the reaction mixture and stir for 1 hour to form the triazole ring through CuAAC reaction.", "Step 3: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product through column chromatography using a suitable solvent system to obtain the final product, 3-(1H-1,2,3-triazol-1-yl)benzonitrile." ] } | |
CAS番号 |
85862-70-0 |
製品名 |
3-(1H-1,2,3-triazol-1-yl)benzonitrile |
分子式 |
C9H6N4 |
分子量 |
170.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



